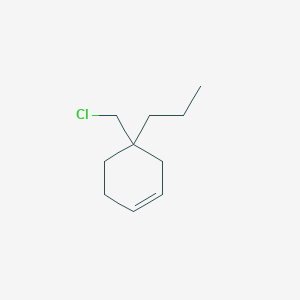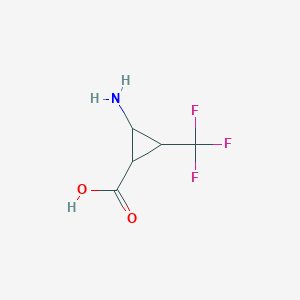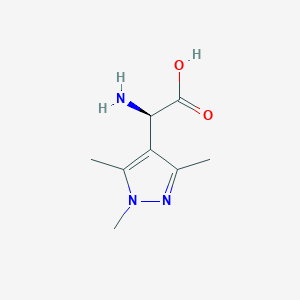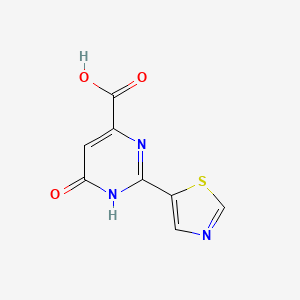
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both a thiazole and a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under acidic conditions to form the intermediate, which is then cyclized to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazole and pyrimidine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or pyrimidine rings.
科学的研究の応用
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound.
類似化合物との比較
Similar Compounds
- 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxamide
- 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylate
- 6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxaldehyde
Uniqueness
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
分子式 |
C8H5N3O3S |
|---|---|
分子量 |
223.21 g/mol |
IUPAC名 |
6-oxo-2-(1,3-thiazol-5-yl)-1H-pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3S/c12-6-1-4(8(13)14)10-7(11-6)5-2-9-3-15-5/h1-3H,(H,13,14)(H,10,11,12) |
InChIキー |
OYHNMXKIFFPBAM-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(NC1=O)C2=CN=CS2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



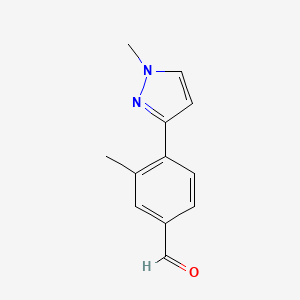

![{[2-(Chloromethyl)-3,3-dimethylbutoxy]methyl}benzene](/img/structure/B13163092.png)



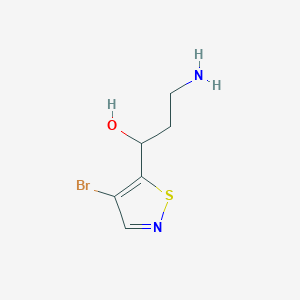


![Sodium 1H-pyrrolo[2,3-b]pyridine-3-sulfinate](/img/structure/B13163121.png)
